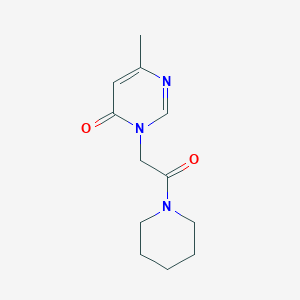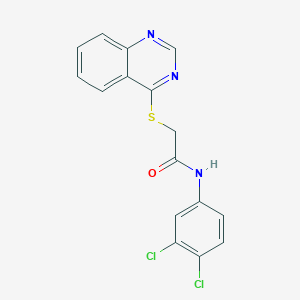
N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related anilidoquinoline and quinazolinone derivatives involves multi-step chemical reactions that yield compounds with significant biological activities. For instance, the synthesis of 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a compound closely related to the one , has been reported to show significant antiviral and antiapoptotic effects in vitro . The synthesis process of these compounds is crucial as it impacts the purity, yield, and pharmacological properties of the final product.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazoline moiety, which is a fused ring system combining a benzene ring with a pyrimidine ring. The presence of substituents such as chlorophenyl groups and thioacetamide functionalities can significantly alter the biological activity of these compounds. The structure-activity relationship (SAR) is an important aspect of drug design and can be used to predict the biological activity of novel compounds based on their molecular structure.
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives is influenced by the functional groups attached to the core structure. These compounds can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present. The dichlorophenyl group, for example, can be involved in reactions due to the presence of electron-withdrawing chlorine atoms, which can make the phenyl ring more susceptible to nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of chlorophenyl groups can increase the lipophilicity of the compound, potentially affecting its ability to cross biological membranes and reach its target sites within the body.
Relevant Case Studies
In the case of 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a study demonstrated its efficacy in treating Japanese encephalitis, with significant decreases in viral load and increased survival rates in infected mice . Another study on N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide showed a pronounced anticonvulsant effect in various seizure models, with a detailed analysis of the anticonvulsant action spectrum both in vivo and in silico . These case studies provide insights into the therapeutic potential of quinazolinone derivatives and highlight the importance of understanding their chemical and biological properties.
Applications De Recherche Scientifique
Antitumor Activity
N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide and its analogs have been extensively studied for their antitumor properties. A study by (Al-Suwaidan et al., 2016) found that certain analogs of this compound demonstrated broad-spectrum antitumor activity and were more potent compared to the control 5-FU. Similarly, (Mohamed et al., 2016) reported compounds with extensive-spectrum antitumor efficiency against various tumor subpanels. Further, (Al-Suwaidan et al., 2013) identified a compound with remarkable broad-spectrum antitumor activity, nearly sevenfold more active than 5-FU.
Anticonvulsant Activity
A study by (El Kayal et al., 2022) explored the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives. However, the synthesized substances did not demonstrate significant anticonvulsant activity in the model used.
Antihistamine Agents
The compound and its derivatives have also been investigated for their potential as antihistamine agents. Research by (Alagarsamy et al., 2014) showed that certain novel compounds synthesized protected animals from histamine-induced bronchospasm, with one compound emerging as the most potent in the series.
Anti-inflammatory and Antiviral Effects
The compound's efficacy in treating Japanese encephalitis was studied by (Ghosh et al., 2008), demonstrating significant antiviral and antiapoptotic effects.
Antimicrobial Activity
N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide and its analogs have been researched for their potential antimicrobial activity. (Patel et al., 2010) investigated (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones for their antibacterial and antifungal activities, finding some compounds with remarkable efficacy.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-12-6-5-10(7-13(12)18)21-15(22)8-23-16-11-3-1-2-4-14(11)19-9-20-16/h1-7,9H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMETFUIAMHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(quinazolin-4-ylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)
![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)



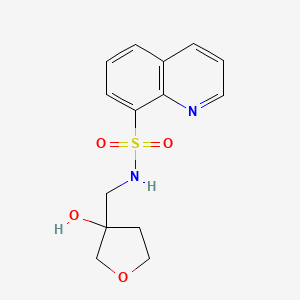
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
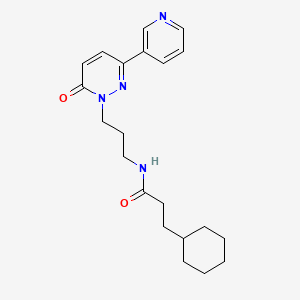
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
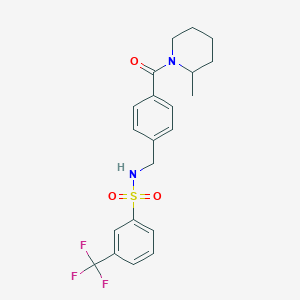
![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)
